methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
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Overview
Description
Oleonuezhenide is a natural product primarily isolated from the fruits of Ligustrum lucidum, a plant commonly used in traditional Chinese medicine. This compound is known for its neuroprotective effects and its potential in treating osteoporosis . Chemically, oleonuezhenide is a secoiridoid glycoside, characterized by multiple hydroxyl and ester groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleonuezhenide is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol or ethanol to extract the compound from the plant material. The extract is then subjected to chromatographic techniques to purify oleonuezhenide .
Industrial Production Methods
Industrial production of oleonuezhenide involves large-scale extraction from Ligustrum lucidum fruits. The process includes:
Harvesting: Collecting the fruits at the optimal time to ensure maximum yield.
Extraction: Using solvents like ethanol to extract the active compounds.
Purification: Employing chromatographic methods to isolate oleonuezhenide.
Drying and Packaging: Drying the purified compound and packaging it for distribution.
Chemical Reactions Analysis
Types of Reactions
Oleonuezhenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride can be used for acetylation.
Major Products Formed
The major products formed from these reactions include various derivatives of oleonuezhenide with modified functional groups, which can have different biological activities .
Scientific Research Applications
Oleonuezhenide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of secoiridoid glycosides.
Biology: Investigated for its role in promoting osteoblast differentiation and bone mineralization.
Medicine: Potential therapeutic agent for osteoporosis and neurodegenerative diseases.
Industry: Used in the development of dietary supplements and pharmaceuticals.
Mechanism of Action
Oleonuezhenide exerts its effects through multiple molecular pathways:
Comparison with Similar Compounds
Similar Compounds
Wedelolactone: Another compound from traditional Chinese medicine with similar osteogenic and neuroprotective effects.
Secoiridoids: A class of compounds to which oleonuezhenide belongs, known for their diverse biological activities.
Uniqueness
Oleonuezhenide is unique due to its multi-target effects, acting on both osteoblastogenesis and neuroprotection. Its ability to modulate multiple pathways makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C48H64O27 |
---|---|
Molecular Weight |
1073.0 g/mol |
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-46-39(60)36(57)33(54)28(15-49)70-46)13-31(52)67-19-30-35(56)38(59)41(48(72-30)66-12-11-20-7-9-21(51)10-8-20)73-32(53)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-47-40(61)37(58)34(55)29(16-50)71-47/h5-10,17-18,24-25,28-30,33-41,44-51,54-61H,11-16,19H2,1-4H3/b22-5+,23-6+/t24-,25-,28+,29+,30+,33+,34+,35+,36-,37-,38-,39+,40+,41+,44-,45-,46-,47-,48+/m0/s1 |
InChI Key |
MFZDFMOKBMJUGB-JUOGKMANSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)OC(=O)C[C@@H]\5C(=CO[C@H](/C5=C/C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)O)O |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |
Synonyms |
iso-oleonuezhenide oleonuezhenide |
Origin of Product |
United States |
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